Erythrinasinate B

Description

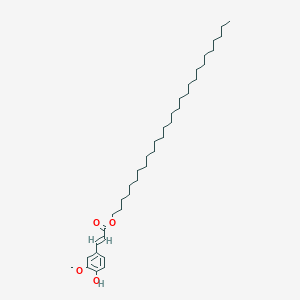

Structure

2D Structure

Properties

IUPAC Name |

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-NHQGMKOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-71-2 | |

| Record name | Cluytyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Erythrinasinate B: A Comprehensive Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B is a cinnamate (B1238496) ester that has been identified as a constituent of several species within the Erythrina genus, a group of flowering plants in the pea family, Fabaceae. This technical guide provides a detailed overview of the known natural sources of this compound, its geographical distribution based on the location of its source plants, and a generalized methodology for its extraction and isolation. While the presence of this compound in specific plant species is documented, a significant gap exists in the scientific literature regarding its quantitative analysis. To date, no studies have been identified that provide specific yields or concentrations of this compound in various plant parts. This guide compiles the currently available information to serve as a foundational resource for researchers interested in this natural product.

Natural Sources of this compound

This compound has been isolated from several species of the genus Erythrina, which encompasses approximately 130 species of trees and shrubs found in tropical and subtropical regions worldwide. The documented plant sources of this compound are:

-

Erythrina droogmansiana : This species is a primary source from which this compound has been isolated. It is a tree or shrub native to West and Central Tropical Africa.

-

Erythrina senegalensis : Also known as the Senegal coral tree, this plant is another confirmed source of this compound. It is a thorny tree native to West Africa and Sudan.

-

Erythrina mildbraedii : Research has also identified the presence of this compound in the root bark of this species.

It is important to note that while this compound has been identified in these species, the broader distribution of this compound across the entire Erythrina genus has not been extensively studied.

Geographical Distribution of Source Plants

The distribution of this compound is directly linked to the geographical locations of its source plants.

-

Erythrina droogmansiana : The native range of this species extends across West-Central Tropical Africa to West Uganda and Angola. It is primarily found in the wet tropical biome[1].

-

Erythrina senegalensis : This species is native to West Africa, with its distribution spanning from Mauritania to Chad and Cameroon. It typically grows in wooded grasslands or savanna habitats[2][3][4][5][6].

The following diagram illustrates the geographical distribution of the primary plant sources of this compound.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative data for this compound. While its presence has been confirmed in the aforementioned Erythrina species, no studies have published the specific yield (e.g., in mg/kg of dried plant material) or concentration of this compound in different plant parts (e.g., root bark, stem bark, leaves). This lack of quantitative information presents a significant area for future research, which would be invaluable for assessing the feasibility of these natural sources for large-scale isolation and potential drug development.

Table 1: Quantitative Analysis of this compound in Erythrina Species

| Plant Species | Plant Part | Concentration/Yield of this compound | Reference |

| Erythrina droogmansiana | Root Wood, Root Bark | Data Not Available | [7] |

| Erythrina senegalensis | Stem Bark | Data Not Available | |

| Erythrina mildbraedii | Root Bark | Data Not Available |

Experimental Protocols: A Generalized Approach

4.1. Plant Material Collection and Preparation

-

Collection : The relevant plant parts (e.g., root bark, stem bark) of Erythrina droogmansiana or Erythrina senegalensis are collected.

-

Drying : The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding : The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

4.2. Extraction

-

Solvent Selection : A variety of organic solvents are typically used for the extraction of secondary metabolites from Erythrina species. These include methanol (B129727), ethanol, ethyl acetate (B1210297), dichloromethane, and n-hexane, often used in a sequential manner from non-polar to polar.

-

Maceration/Percolation : The powdered plant material is soaked in the selected solvent for an extended period (e.g., 24-72 hours) with occasional agitation (maceration) or the solvent is allowed to pass through the plant material (percolation).

-

Filtration and Concentration : The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.3. Fractionation and Isolation

The crude extract, which is a complex mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.

-

Column Chromatography (CC) : The crude extract is often first fractionated using open column chromatography over a stationary phase such as silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the compounds based on their polarity.

-

Sephadex LH-20 Chromatography : Fractions obtained from silica gel chromatography may be further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the eluent, to separate compounds based on their molecular size.

-

Preparative Thin-Layer Chromatography (pTLC) : For final purification of small quantities of the compound, preparative TLC can be employed.

-

High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is a high-resolution technique that can be used for the final isolation of pure this compound.

4.4. Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

The following diagram provides a visual representation of a generalized experimental workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ANTIOXIDANT ACTIVITY OF COMPOUNDS ISOLATED FROM THE ROOT WOODS OF ERYTHRINA DROOGMANSIANA | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Fiche descriptive de la ressource [forafri.cirad.fr]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Metabolic Blueprint: A Technical Guide to the Biosynthesis of Erythrinasinate B in Erythrina senegalensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B, an ester of significant biological interest isolated from Erythrina senegalensis, is composed of a long-chain fatty alcohol, octacosanol (B124162), and a phenylpropanoid derivative, ferulic acid. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. By integrating established knowledge of fatty acid biosynthesis and the phenylpropanoid pathway, this document delineates the key enzymatic steps, metabolic intermediates, and regulatory aspects of its formation. Detailed experimental protocols for the characterization of key enzymes and quantitative analysis of metabolites are provided, alongside structured data tables for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and in-depth understanding of the metabolic network leading to the synthesis of this important secondary metabolite. This guide serves as a foundational resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and the metabolic intricacies of Erythrina senegalensis.

Introduction

Erythrina senegalensis DC (Fabaceae) is a medicinal plant native to West Africa, renowned for its rich diversity of secondary metabolites, including alkaloids, flavonoids, and pterocarpans.[1][2] Among these compounds, this compound, identified as octacosyl (E)-ferulate, has garnered attention for its potential biological activities.[3] Understanding the biosynthetic origin of this molecule is paramount for its sustainable production through metabolic engineering or synthetic biology approaches, and for the exploration of its pharmacological properties.

This technical guide details the proposed biosynthetic pathway of this compound, which is deconstructed into the synthesis of its two precursors: octacosanol and ferulic acid, followed by their subsequent esterification.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a convergent pathway that combines two major metabolic routes: the fatty acid synthesis and reduction pathway for the production of octacosanol, and the phenylpropanoid pathway for the synthesis of ferulic acid. The final step involves the esterification of these two precursors.

Biosynthesis of Octacosanol (C28 Fatty Alcohol)

Octacosanol, a 28-carbon saturated fatty alcohol, is synthesized through the fatty acid synthase (FAS) complex and subsequent reduction steps.

-

De Novo Fatty Acid Synthesis: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC) . The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, starting with an acetyl-CoA primer. This cycle of condensation, reduction, dehydration, and a second reduction is repeated until a 16-carbon fatty acid, palmitic acid, is formed.

-

Fatty Acid Elongation: Palmitic acid is further elongated by fatty acid elongase (FAE) enzyme systems, which are typically located in the endoplasmic reticulum. Each elongation cycle adds a two-carbon unit from malonyl-CoA. Multiple cycles of elongation are required to extend the C16 chain to a C28 chain (octacosanoic acid).

-

Reduction to Fatty Alcohol: The final step is the reduction of the carboxyl group of octacosanoic acid to a primary alcohol, octacosanol. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR) .

Biosynthesis of Ferulic Acid

Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the addition of a Coenzyme A thioester, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate (formed from p-coumaroyl-CoA and shikimate by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase - HCT) to caffeoyl shikimate.

-

Caffeoyl CoA O-Methyltransferase (CCoAOMT): The 3-hydroxyl group of the caffeoyl moiety is methylated to produce feruloyl-CoA.

-

Thioesterase Activity: Feruloyl-CoA is then hydrolyzed, likely by a thioesterase, to release free ferulic acid.

Esterification of Octacosanol and Ferulic Acid

The final step in the biosynthesis of this compound is the formation of an ester bond between the hydroxyl group of octacosanol and the carboxyl group of ferulic acid. This reaction is catalyzed by an acyl-CoA:fatty alcohol acyltransferase , which belongs to the BAHD acyltransferase superfamily.[4][5] These enzymes typically use an activated acyl donor, such as feruloyl-CoA, and an alcohol acceptor, in this case, octacosanol.

Data Presentation

Currently, specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway in Erythrina senegalensis are not available in the public domain. The following tables provide a template for the types of quantitative data that would be essential for a comprehensive understanding and potential metabolic engineering of this pathway.

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) |

| Acetyl-CoA Carboxylase | ACC | 6.4.1.2 | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA, ADP, Pi |

| Fatty Acid Synthase | FAS | 2.3.1.85 | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitic Acid |

| Fatty Acid Elongase | FAE | Multiple | Acyl-CoA, Malonyl-CoA, NADPH | Elongated Acyl-CoA |

| Fatty Acyl-CoA Reductase | FAR | 1.2.1.84 | Octacosanoyl-CoA, NADPH | Octacosanol, NADP+, CoA |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | Cinnamic acid, NH3 |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Cinnamic acid, NADPH, O2 | p-Coumaric acid, NADP+, H2O |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, PPi |

| p-Coumaroyl Shikimate 3'-Hydroxylase | C3'H | 1.14.14.96 | p-Coumaroyl shikimate, NADPH, O2 | Caffeoyl shikimate, NADP+, H2O |

| Caffeoyl CoA O-Methyltransferase | CCoAOMT | 2.1.1.104 | Caffeoyl-CoA, SAM | Feruloyl-CoA, SAH |

| Acyl-CoA:Fatty Alcohol Acyltransferase | - | 2.3.1.- | Feruloyl-CoA, Octacosanol | This compound, CoA |

Table 2: Metabolite Concentrations in Erythrina senegalensis (Hypothetical Data)

| Metabolite | Tissue/Organ | Concentration (µg/g FW) | Analytical Method |

| Octacosanol | Leaf | Data not available | GC-MS |

| Ferulic Acid | Root | Data not available | HPLC-DAD |

| This compound | Stem Bark | Data not available | LC-MS/MS |

| L-Phenylalanine | Leaf | Data not available | LC-MS |

| p-Coumaric Acid | Leaf | Data not available | HPLC-DAD |

Experimental Protocols

The elucidation and characterization of the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol for Isolation and Characterization of this compound

-

Plant Material: Collect fresh or dried stem bark of Erythrina senegalensis.

-

Extraction: Pulverize the plant material and extract sequentially with solvents of increasing polarity, e.g., hexane, dichloromethane, and methanol.

-

Fractionation: Subject the crude extracts to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate compounds based on polarity.

-

Purification: Purify the fractions containing this compound using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.

-

Protocol for Enzyme Assays

-

Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and the enzyme extract.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 6 M HCl.

-

Quantification: Measure the formation of cinnamic acid by spectrophotometry at 290 nm. Calculate the enzyme activity based on the molar extinction coefficient of cinnamic acid.

-

Enzyme Source: Heterologously express candidate acyltransferase genes in a suitable host (e.g., E. coli or yeast) and purify the recombinant protein.

-

Assay Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 50 µM feruloyl-CoA, 100 µM octacosanol (solubilized with a detergent like Triton X-100), and the purified enzyme.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Extraction: Stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by HPLC or LC-MS to quantify the amount of this compound formed.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Erythrina senegalensis.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

Regulation of Phenylpropanoid Pathway

Caption: Simplified signaling pathway for the regulation of phenylpropanoid biosynthesis in plants.

Conclusion

The biosynthesis of this compound in Erythrina senegalensis is proposed to occur through the convergence of the fatty acid and phenylpropanoid pathways, culminating in an esterification reaction. While the general steps of these core metabolic routes are well-established, further research is required to identify and characterize the specific enzymes, particularly the fatty acid elongases, fatty acyl-CoA reductase, and the specific acyltransferase, involved in its synthesis in this particular plant species. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for future investigations aimed at a deeper understanding and potential biotechnological application of this intriguing natural product. Elucidating the regulatory networks that govern the flux through these pathways in response to developmental and environmental cues will be a key area for future research.

References

Unveiling Erythrinasinate B: A Technical Guide to its Physicochemical Properties

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Erythrinasinate B, a cinnamate (B1238496) ester isolated from the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the scientific underpinnings of this natural compound.

Introduction

This compound belongs to a class of compounds known as cinnamates, which are esters of cinnamic acid. It is a natural product isolated from the stem bark of several species of the Erythrina plant, a genus known for its rich diversity of bioactive secondary metabolites. This guide summarizes the available data on the physicochemical characteristics of this compound, provides insights into its isolation, and discusses its known biological activities.

Physicochemical Properties

This compound is structurally identified as an ester of a hydroxylated and methoxylated cinnamic acid with a long-chain alcohol. While the complete physicochemical profile is still under full elucidation, key data has been compiled from available literature. The primary challenge in fully characterizing this compound lies in distinguishing it from its close analogue, Erythrinasinate A, both of which were first reported in a seminal 1986 study by Fomum et al. One of these esters is identified as n-octacosanyl-3-hydroxy-4-methoxy cinnamate.

Table 1: Physicochemical Properties of n-Octacosanyl-3-hydroxy-4-methoxy cinnamate (Erythrinasinate A or B)

| Property | Value | Source |

| Molecular Formula | C₃₈H₆₆O₄ | Calculated |

| Molecular Weight | 586.94 g/mol | Calculated |

| IUPAC Name | Octacosyl (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | Fomum et al., 1986 |

Note: The definitive assignment of this structure to this compound versus Erythrinasinate A is pending access to the full original publication.

Experimental Protocols

Isolation of this compound

The foundational method for the isolation of this compound from Erythrina species was described by Fomum and colleagues in 1986. While the detailed protocol from the original publication is not widely available, a general workflow can be inferred from common phytochemical practice and related studies on Erythrina constituents.

The process typically involves the extraction of the dried and powdered plant material (stem bark) with organic solvents of increasing polarity. This is followed by chromatographic separation to isolate the individual compounds.

Erythrinasinate B: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B, a cinnamate (B1238496) derivative identified from the genus Erythrina, has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the solubility of this compound in common laboratory solvents is a critical first step in advancing its research and development for therapeutic applications. This technical guide provides an in-depth overview of the solubility characteristics of this compound, including compiled quantitative data for a structurally related compound, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound belongs to the class of cinnamates, which are esters of cinnamic acid. These compounds are widely distributed in the plant kingdom and are known for a variety of biological activities. This compound has been isolated from plant extracts of the Erythrina genus, suggesting its potential role in traditional medicine.[1] Preliminary studies on related compounds from this genus have indicated antimicrobial and cytotoxic effects, making this compound a compound of interest for further investigation.[1][3] A crucial physical property for its study is solubility, which dictates the choice of solvents for extraction, purification, formulation, and in vitro/in vivo testing.

Physicochemical Properties

While specific experimental data for this compound is limited, its structure as a cinnamate ester suggests it is a relatively non-polar molecule. The presence of a long alkyl or complex chain attached to the cinnamate core would further decrease its aqueous solubility and enhance its solubility in organic solvents. For context, the related compound Erythrinasinate A has a predicted high logP, indicating poor water solubility.

Solubility Data

Table 1: Experimentally Determined Solubility of trans-Cinnamic Acid in Various Solvents at 298.15 K (25 °C)

| Solvent | Chemical Formula | Solubility (g / 100g of solvent) |

| Water | H₂O | Low |

| Methanol | CH₃OH | High |

| Ethanol | C₂H₅OH | High |

| 1-Propanol | C₃H₇OH | High |

| 2-Propanol | C₃H₇OH | High |

| Ethyl Acetate | C₄H₈O₂ | Very High |

| Acetonitrile | C₂H₃N | Moderate |

| 2-Butanone | C₄H₈O | High |

Data adapted from studies on trans-cinnamic acid solubility and should be used as an estimation for this compound.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a natural product like this compound, based on the widely used isothermal shake-flask method.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound (purified solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, ethyl acetate) of high purity

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the filtered sample solutions under the same conditions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Proposed Antimicrobial Mechanism of Action

As a cinnamate derivative, this compound may share antimicrobial mechanisms with other cinnamates, which are known to disrupt bacterial cell integrity.

Caption: Antimicrobial action of this compound.

Potential Signaling Pathway in Cancer

Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. One such proposed pathway involves the inhibition of protein kinases.[2]

Caption: this compound's potential anticancer pathway.

Conclusion

While direct experimental data on the solubility of this compound remains to be established, this guide provides a foundational understanding for researchers. Based on its chemical class, this compound is expected to exhibit good solubility in common organic solvents and poor solubility in aqueous solutions. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data. The illustrative diagrams of potential biological activities offer a starting point for mechanistic studies. Further research to determine the exact solubility profile of this compound is essential for its continued investigation as a potential therapeutic agent.

References

- 1. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. path.web.ua.pt [path.web.ua.pt]

- 6. files.core.ac.uk [files.core.ac.uk]

Erythrinasinate B: Unraveling Its Discovery and Isolation

A Technical Overview for Researchers and Drug Development Professionals

Erythrinasinate B, a cinnamate (B1238496) derivative, has been identified as a bioactive phytochemical constituent of the genus Erythrina. While comprehensive details regarding its discovery and the history of its isolation remain somewhat elusive in broadly indexed scientific literature, this guide synthesizes the available information to provide a foundational understanding for researchers, scientists, and professionals in drug development. The compound is noted for its potential antimicrobial properties and is a subject of interest within the broader exploration of the rich chemical diversity of Erythrina species.

Quantitative Data Summary

The available quantitative data for this compound is limited. The primary reported value pertains to its antimicrobial activity.

| Compound | Biological Activity | Value | Source Species |

| This compound | Antimicrobial | 24.4 ± 2.63 (unit unspecified) | Not specified in the immediate context of this value |

| Erythrinasinate | Not specified | - | Erythrina burttii, Erythrina senegalensis |

Discovery and History of Isolation

The specific historical details surrounding the first isolation of this compound are not well-documented in readily available scientific literature. However, the discovery of a related or identical compound, referred to as "erythrinasinate," has been reported in phytochemical studies of at least two Erythrina species: Erythrina burttii and Erythrina senegalensis.

Isolation from Erythrina burttii

Initial reports indicate the isolation of a compound designated as "erythrinasinate (3)" from the acetone (B3395972) extract of the root bark of Erythrina burttii. This isolation was part of a broader investigation into the antiplasmodial and free radical scavenging activities of the plant's constituents.

Identification in Erythrina senegalensis

More recent phytochemical analyses of Erythrina senegalensis have also identified erythrinasinate as one of 42 metabolites isolated from this species. In this context, it is classified as a cinnamate. These studies contribute to the growing understanding of the chemical profile of E. senegalensis and its potential therapeutic applications.

It is important to note that the relationship between "erythrinasinate" and "this compound" is not explicitly clarified in the available literature. It is plausible that they are the same compound, or that this compound represents a specific isomer or derivative. Further clarification awaits more detailed structural elucidation publications.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not available in the reviewed literature. However, based on the general procedures described for the isolation of compounds from Erythrina species, a generalized workflow can be inferred.

General Extraction and Isolation Workflow

The isolation of phytochemicals from Erythrina species typically involves the following steps:

-

Plant Material Collection and Preparation : The relevant plant parts (e.g., root bark, stem bark) are collected, dried, and ground into a fine powder.

-

Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent, such as acetone or a dichloromethane/methanol mixture. This step is designed to dissolve the secondary metabolites present in the plant material.

-

Chromatographic Separation : The crude extract is then subjected to various chromatographic techniques to separate the individual compounds. This is a multi-step process that may include:

-

Column Chromatography : Often used for the initial fractionation of the crude extract.

-

Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of the isolated compounds.

-

-

Structure Elucidation : The structure of the purified compound is determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.

-

The logical relationship of this generalized workflow is depicted in the following diagram.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways modulated by this compound. Its noted antimicrobial activity suggests a potential interaction with microbial cellular processes, but the precise mechanisms have not been elucidated in the reviewed literature. Research into the biological activities of other compounds isolated from Erythrina species, such as flavonoids and alkaloids, has revealed a wide range of effects, including anti-inflammatory, anticancer, and antiviral activities. Future research may uncover similar or unique pathways for this compound.

The logical relationship for future investigation into the biological activity of this compound is outlined below.

Caption: Logical flow for investigating the biological activity of this compound.

Unveiling the Pharmacological Potential: A Technical Guide to the Bioactive Compounds of the Erythrina Genus

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants that have been a cornerstone of traditional medicine across tropical and subtropical regions. Modern scientific inquiry has unveiled a rich chemical arsenal (B13267) within these plants, primarily alkaloids and flavonoids, which exhibit a remarkable spectrum of biological activities.[1] This in-depth technical guide serves as a comprehensive resource, summarizing the quantitative data on these bioactivities, detailing the experimental methodologies used for their characterization, and visualizing the intricate signaling pathways they modulate. This document is intended to empower researchers, scientists, and drug development professionals in their quest to harness the therapeutic potential of Erythrina-derived compounds.

Quantitative Bioactivity Data

The bioactive compounds isolated from various Erythrina species have demonstrated significant potential in several key therapeutic areas. The following tables provide a structured summary of the quantitative data, facilitating a comparative analysis of their efficacy.

Table 1: Anticancer and Cytotoxic Activities

A significant number of flavonoids and alkaloids from the Erythrina genus have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound/Extract | Cancer Cell Line | IC50 Value | Source Species | Citation |

| Dichloromethane (DCM) Extract | HeLa (Cervical Cancer) | 93.82 µg/mL | E. caffra | [2] |

| Dichloromethane (DCM) Extract | MCF-7 (Breast Cancer) | 144.17 µg/mL | E. caffra | [2] |

| n-Hexacosanyl isoferulate | MCF-7 (Breast Cancer) | 58.8 µg/mL | E. caffra | [2] |

| n-Hexacosanyl isoferulate | HeLa (Cervical Cancer) | 146.6 µg/mL | E. caffra | [2] |

| Tetradecyl isoferulate | MCF-7 (Breast Cancer) | 123.62 µg/mL | E. caffra | [2] |

| 6α-hydroxyphaseollidin | CCRF-CEM (Leukemia) | 3.36 µM | E. sigmoidea | [3] |

| 6α-hydroxyphaseollidin | HepG2 (Liver Cancer) | 6.44 µM | E. sigmoidea | [3] |

| Sigmoidin I | CCRF-CEM (Leukemia) | 4.24 µM | E. sigmoidea | [3] |

| Sophorapterocarpan A | CCRF-CEM (Leukemia) | 3.73 µM | E. sigmoidea | [3] |

| Crude Alkaloidal Fraction | MT-4 (T-cell leukemia) | 53 µM (CC50) | E. abyssinica | [4] |

| Ethanolic Flower Extract | HepG2 (Liver Cancer) | 71.26% cytotoxicity | E. indica | |

| Ethanolic Flower Extract | MG-63 (Osteosarcoma) | 67.11% cytotoxicity | E. indica | |

| Dichloromethane Fraction | Brine Shrimp Larvae | 47.63 µg/mL (LD50) | E. suberosa | |

| Methanolic Extract | Brine Shrimp Larvae | 422.2 µg/mL (LD50) | E. suberosa | |

| 4'-Methoxy licoflavanone (MLF) | HL-60 (Leukemia) | ~20 µM | E. suberosa | |

| Alpinumisoflavone (AIF) | HL-60 (Leukemia) | ~20 µM | E. suberosa | |

| Oleanolic Acid | Various Cancer Cells | Mean IC50 of 73 µM | E. senegalensis |

Table 2: Antimicrobial and Antiplasmodial Activities

Compounds from Erythrina have shown promising activity against a range of pathogenic microbes, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Extract | Microorganism | MIC/IC50 Value | Source Species | Citation |

| Methanol Bark Extract | Staphylococcus aureus | 0.313 µg/mL | E. caffra | [5] |

| Dichloromethane Bark Extract | Multidrug-Resistant S. aureus | 31.25 µg/mL | E. stricta | [5] |

| Erybraedin A | Staphylococcus epidermidis | 2 µg/mL | E. lysistemon | [5] |

| Eryzerin C | Staphylococcus epidermidis | Comparable to Erybraedin A | E. lysistemon | [5] |

| Phaseollidin | Staphylococcus epidermidis | Comparable to Erybraedin A | E. lysistemon | [5] |

| Ethanol Stem Bark Extract | Candida albicans | - | E. senegalensis | [5] |

| 3-O-Methylcalpocarpin | HIV | - | E. glauca | [5] |

| Gangetin | SARS-CoV-2 | - | E. sigmoidea | [5] |

| Dichloromethane Fraction | Methicillin-resistant S. aureus | 32.2 mm (Zone of Inhibition) | E. suberosa | |

| Ethyl Acetate Extract | Candida albicans | 25 mm (Zone of Inhibition) | E. abyssinica | |

| Dichloromethane Extract | Candida albicans | 15.6 µg/mL | E. abyssinica | |

| E. senegalensis Seed Lectin (ESL) | Erwinia carotovora | 50-400 µg/mL | E. senegalensis | |

| E. senegalensis Seed Lectin (ESL) | Pseudomonas aeruginosa | 50-400 µg/mL | E. senegalensis | |

| E. senegalensis Seed Lectin (ESL) | Klebsiella pneumoniae | 50-400 µg/mL | E. senegalensis | |

| E. senegalensis Seed Lectin (ESL) | Staphylococcus aureus | 50-400 µg/mL | E. senegalensis | |

| E. senegalensis Seed Lectin (ESL) | Aspergillus niger | 50-400 µg/mL | E. senegalensis | |

| E. senegalensis Seed Lectin (ESL) | Penicillium camemberti | 50-400 µg/mL | E. senegalensis | |

| E. senegalensis Seed Lectin (ESL) | Scopulariopsis brevicaulis | 50-400 µg/mL | E. senegalensis | |

| Crude Extract & Flavonoids | Plasmodium falciparum | Active | E. abyssinica |

Table 3: Antioxidant, Anti-inflammatory, and Neuroprotective Activities

The antioxidant, anti-inflammatory, and neuroprotective properties of Erythrina compounds are well-documented and contribute significantly to their therapeutic potential.

| Compound/Extract | Biological Activity | IC50/EC50 Value | Source Species | Citation |

| Dichloromethane (DCM) Extract | DPPH Radical Scavenging | 144.17 µg/mL | E. caffra | [2] |

| Aqueous Leaf Extract | DPPH Radical Scavenging | 91.3% activity | E. variegata | |

| Aqueous Leaf Extract | Total Phenolic Content | 19.2 mg GAE/g | E. variegata | |

| Aqueous Leaf Extract | Total Flavonoid Content | 11.9 mg QE/g | E. variegata | |

| Ethanolic Bark Extract | COX-2 Inhibition | 9.27 ± 0.72 µg/mL | E. variegata | |

| Ethanolic Bark Extract | Nitric Oxide Production Inhibition | 47.1 ± 0.21 µg/mL | E. variegata | |

| Crude Alkaloidal Fraction | Anti-HIV-1 | >53 µM (EC50) | E. abyssinica | [4] |

| Erythraline, Erythrinine, Cristanine A | Acetylcholinesterase Inhibition | Promising | E. caffra |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anticancer and Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Erythrina compound or extract and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

This assay also measures cell viability through the reduction of the blue resazurin (B115843) dye to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Resazurin Addition: Add a resazurin solution to each well at a final concentration of 0.15 mg/mL.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

These luminescent assays measure the activity of caspases, which are key mediators of apoptosis.

-

Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds.

-

Reagent Addition: Add an equal volume of the appropriate Caspase-Glo® reagent to each well.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase.

Antimicrobial and Antiplasmodial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the Erythrina compound or extract in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to inhibit the growth of the malaria parasite.

-

Parasite Culture: Culture P. falciparum in human red blood cells in a suitable culture medium.

-

Drug Addition: Add serial dilutions of the test compound to the parasite culture in a 96-well plate.

-

Incubation: Incubate the plate for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Growth Assessment: Parasite growth can be assessed by various methods, including microscopic counting of Giemsa-stained smears, measurement of parasite-specific lactate (B86563) dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [3H]-hypoxanthine.

Antioxidant and Anti-inflammatory Assays

This assay measures the ability of a compound to scavenge free radicals.

-

Reaction Mixture: Prepare a reaction mixture containing the Erythrina compound or extract and a solution of DPPH in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with LPS in the presence or absence of the test compound.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Neuroprotective Assays

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

-

Reaction Mixture: Prepare a reaction mixture containing AChE, the test compound, and a buffer.

-

Substrate Addition: Add the substrate, acetylthiocholine (B1193921), to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

-

Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm. A decrease in absorbance indicates AChE inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of compounds from the Erythrina genus are underpinned by their modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Anticancer Mechanisms

Erythrina flavonoids and isoflavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, disruption of the mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins.

Caption: Anticancer mechanism of Erythrina flavonoids.

Anti-inflammatory Mechanisms

Erythraline, an alkaloid from Erythrina, has been shown to exert its anti-inflammatory effects by inhibiting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key upstream kinase in the NF-κB and MAPK signaling pathways.[4]

Caption: Anti-inflammatory mechanism of Erythraline.

Antimicrobial Mechanisms

Flavonoids from the Erythrina genus employ a multi-pronged approach to combat microbial growth. Their proposed mechanisms include the inhibition of nucleic acid synthesis, disruption of the cytoplasmic membrane's function, and interference with cellular energy metabolism.

Caption: Antimicrobial mechanisms of Erythrina flavonoids.

Conclusion

The compounds isolated from the Erythrina genus represent a promising frontier in the development of novel therapeutics. The diverse range of biological activities, supported by compelling quantitative data, underscores their potential in addressing a multitude of health challenges, from cancer and infectious diseases to inflammatory conditions and neurodegenerative disorders. This technical guide provides a foundational resource for the scientific community, offering a consolidated view of the current state of research. Further in-depth investigations into the mechanisms of action, preclinical and clinical efficacy, and safety profiles of these remarkable natural products are warranted to fully realize their therapeutic promise.

References

- 1. The anticancer potential of flavonoids isolated from the stem bark of Erythrina suberosa through induction of apoptosis and inhibition of STAT signaling pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Erythrinasinate B: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinasinate B, a cinnamate (B1238496) derivative isolated from Erythrina senegalensis, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's bioactivity, primarily focusing on its potential as an anticancer agent. Due to the nascent stage of research on this specific compound, this document also incorporates data from structurally related cinnamates to extrapolate potential mechanisms and therapeutic avenues. This guide summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways potentially modulated by this compound and its chemical relatives.

Introduction

This compound is a secondary metabolite classified as a cinnamate ester, identified within the stem bark of Erythrina senegalensis, a plant with a history of use in traditional African medicine for treating various ailments, including pain and inflammation.[1][2] While research on this compound is not extensive, its chemical nature as a cinnamate positions it within a class of compounds known for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[3][4][5] This whitepaper aims to consolidate the existing knowledge on this compound and provide a forward-looking perspective on its potential therapeutic applications based on data from related molecules.

Potential Therapeutic Applications

Anticancer Activity

Initial phytochemical screenings of Erythrina senegalensis have identified this compound as one of several compounds with potential anticancer properties.[1][2] However, specific cytotoxic data for this compound against cancer cell lines are not yet available in the public domain. To provide context, the anticancer potential of other compounds isolated from Erythrina species has been evaluated. For instance, erybraedin A, a pterocarpan (B192222) from Erythrina, has demonstrated cytotoxicity against NCI-H187 and BC cancer cell lines with IC50 values of 2.1 and 2.9 µg/mL, respectively.[6]

Anti-inflammatory Activity (Inferred from Related Cinnamates)

While direct studies on the anti-inflammatory properties of this compound are lacking, research on related cinnamates, such as methyl cinnamate, provides valuable insights. Methyl cinnamate has been shown to possess anti-inflammatory properties by suppressing the expression of key inflammatory mediators.[3][7] This suggests that this compound may exert similar effects, warranting further investigation.

Neuroprotective Effects (Inferred from Related Cinnamates)

The neuroprotective potential of cinnamates has been a subject of interest. Studies on cinnamon extracts and their bioactive components, such as cinnamaldehyde, have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[4][8] These effects are attributed to the modulation of pathways involved in oxidative stress, inflammation, and autophagy.[4] Melatonin-cinnamate hybrids have also been synthesized and shown to act as Nrf2 inducers and antioxidants, exhibiting neuroprotective profiles in vitro.[9]

Quantitative Data

Due to the limited research specifically on this compound, this section presents quantitative data from related cinnamate compounds to illustrate potential bioactivities.

Table 1: Anti-inflammatory Activity of Methyl Cinnamate on mRNA Expression in RAW264.7 Cells [3][7]

| Target Gene | Concentration (mM) | Inhibition of mRNA Expression |

| Cox2 | 1-10 | Significant Suppression |

| Nos2 | 1-10 | Significant Suppression |

| Tnfa | 1-10 | Preferential Suppression |

Table 2: Cytotoxicity of Cinnamate-Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| N-propyl cinnamamide (B152044) (metabolite) | - | Acetylcholinesterase Inhibition | 8.27 µM | [10] |

| p-hydroxy benzoic acid (metabolite) | - | COX-2 Inhibition | 1.85 ± 0.07 µM | [10] |

| Enniatin A | MRC-5 | BrdU | 0.8 µM | [11] |

| Enniatin B | MRC-5 | BrdU | 3.6 µM | [11] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies commonly used for evaluating the bioactivities of natural products like cinnamates.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assay (Measurement of mRNA Expression)

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

Real-Time PCR: Quantitative real-time PCR is performed using specific primers for target inflammatory genes (e.g., Cox2, Nos2, Tnfa) and a housekeeping gene for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related cinnamates, several pathways are of interest.

NF-κB Signaling Pathway in Inflammation

Cinnamic acid and its derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

Autophagy Pathway in Neuroprotection

Cinnamic aldehyde has been shown to have neuroprotective effects by modulating autophagy.[8] Dysregulated autophagy is implicated in neurodegenerative diseases.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with potential therapeutic applications, particularly in oncology. The current body of evidence is preliminary and largely inferred from the activities of structurally related cinnamate compounds. To unlock the full therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Development of efficient methods for isolating or synthesizing pure this compound to enable robust biological testing.

-

In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer, inflammation, and neurodegenerative diseases.

The information presented in this guide provides a foundational framework for researchers and drug development professionals to initiate and advance the scientific investigation of this compound as a potential therapeutic agent.

References

- 1. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) [mdpi.com]

- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective potential of cinnamon and its metabolites in Parkinson's disease: Mechanistic insights, limitations, and novel therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New melatonin-cinnamate hybrids as multi-target drugs for neurodegenerative diseases: Nrf2-induction, antioxidant effect and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythrinasinate B: A Potential Antioxidant Agent for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Erythrinasinate B is a naturally occurring cinnamate (B1238496) derivative isolated from plants of the Erythrina genus, notably Erythrina stricta and Erythrina senegalensis. As a member of the long-chain alkyl ferulate family, this compound possesses a chemical structure conducive to antioxidant activity. The core of this activity lies in its ferulic acid moiety, a well-documented phenolic antioxidant, combined with a long alkyl chain that may influence its solubility and interaction with cellular membranes. This technical guide provides a comprehensive overview of the available scientific data on this compound as a potential antioxidant agent, detailing its known activities, relevant experimental protocols, and placing it within the context of related compounds and their mechanisms of action.

Chemical Structure and Properties

This compound is structurally a long-chain alkyl ester of ferulic acid. While the exact structure of this compound from Erythrina stricta involves a C28 alkyl chain (octacosyl), it belongs to a class of compounds known as alkyl ferulates. The foundational structure is ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is esterified with a long-chain alcohol. The phenolic hydroxyl group and the extended conjugation of the phenoxy radical are key to its antioxidant capabilities, allowing it to act as a potent free radical scavenger.[1]

The general structure consists of:

-

A phenolic ring with a hydroxyl and a methoxy (B1213986) group, which are crucial for donating a hydrogen atom to neutralize free radicals.

-

An unsaturated propane (B168953) chain that contributes to the stabilization of the resulting phenoxy radical through resonance.

-

A long alkyl ester chain, which increases the lipophilicity of the molecule, potentially enhancing its interaction with lipid membranes and protecting against lipid peroxidation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. To date, this is the primary quantitative data available for the isolated compound. Data from other common antioxidant assays such as Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) for the purified this compound are not currently available in the scientific literature.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | Source | Assay | IC50 Value (µg/mL) | Reference |

| This compound | Erythrina stricta | DPPH | 24.4 ± 2.63 | Lenta et al., 2016[2] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocols

While the precise, detailed protocol from the study that isolated and tested this compound is not fully available, this section provides representative, standardized protocols for the key antioxidant assays mentioned in this guide. These methodologies are standard in the field for evaluating the antioxidant potential of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

-

Assay:

-

To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

A blank well should contain 100 µL of methanol and 100 µL of the sample solvent. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex, which is measured spectrophotometrically at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

Test compound and positive control

Procedure:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard (FeSO₄) in a suitable solvent.

-

Assay:

-

Add 20 µL of the diluted sample or standard to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 10-30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated using the FeSO₄ solutions. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (e.g., µM Fe²⁺/mg of compound).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

-

Fluorescein (B123965) sodium salt (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (standard)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

-

Assay:

-

To a black 96-well plate, add 25 µL of the test sample, standard (Trolox), or blank (phosphate buffer).

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for 15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

-

Calculation: Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample. A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is expressed as Trolox equivalents (TE).

Potential Mechanisms of Action and Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking, the antioxidant activities of other compounds from the Erythrina genus and related phenolic compounds suggest potential mechanisms. These pathways are central to the cellular response to oxidative stress and inflammation. Phenolic compounds from the Erythrina genus have been shown to inhibit inflammatory signaling pathways such as MAPK and NF-κB.[3][4]

Workflow for Investigating Antioxidant Mechanism

The logical workflow to elucidate the antioxidant mechanism of a novel compound like this compound would involve a series of in vitro cellular assays following the initial chemical-based antioxidant screening.

Caption: A typical experimental workflow for characterizing a novel antioxidant agent.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Given that other flavonoids and phenolic compounds are known Nrf2 activators, it is plausible that this compound could exert its protective effects through this pathway.

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound.

NF-κB and MAPK Signaling Pathways

Chronic inflammation and oxidative stress are intricately linked. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key inflammatory signaling cascades that can be activated by reactive oxygen species (ROS). Conversely, chronic activation of these pathways can lead to increased ROS production. Many natural antioxidants, particularly flavonoids and other phenolics found in the Erythrina genus, have been shown to inhibit these pro-inflammatory pathways.[3][4] They can prevent the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and suppress the phosphorylation of key MAPK proteins like p38, ERK, and JNK. This dual anti-inflammatory and antioxidant activity is a hallmark of many promising therapeutic compounds.

Caption: Potential inhibitory effects of this compound on ROS-mediated inflammatory pathways.

Conclusion and Future Directions

This compound, a long-chain alkyl ferulate from the Erythrina genus, has demonstrated potent free radical scavenging activity in the DPPH assay. Its chemical structure suggests it is well-suited to act as an antioxidant, particularly in lipophilic environments such as cell membranes.

However, the current body of research on this specific compound is limited. To fully establish its potential as a therapeutic antioxidant agent, further investigation is required:

-

Comprehensive Antioxidant Profiling: The antioxidant capacity of purified this compound should be evaluated using a broader range of assays, including FRAP, ORAC, and cellular antioxidant assays, to provide a more complete understanding of its activity.

-

Mechanism of Action Studies: Cellular studies are needed to determine if this compound can modulate key antioxidant and anti-inflammatory signaling pathways, such as Nrf2, NF-κB, and MAPK.

-

In Vivo Efficacy: Preclinical studies in animal models of diseases associated with oxidative stress (e.g., neurodegenerative diseases, cardiovascular conditions, inflammatory disorders) are necessary to evaluate its therapeutic efficacy, bioavailability, and safety profile.

References

- 1. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Erythrinasinate B: A Technical Overview of its Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a natural compound isolated from various species of the Erythrina genus, has garnered scientific interest for its potential therapeutic applications.[1][2][3] While the Erythrina genus is a rich source of secondary metabolites, including alkaloids and phenolic compounds with a wide range of biological activities such as antimicrobial, anti-inflammatory, and antioxidant effects, specific research into the anticancer properties of this compound is limited in the current scientific literature.[1] This technical guide provides a comprehensive overview of the known bioactive properties of this compound, with a focus on its documented antiplasmodial and antimicrobial activities. This document summarizes the available quantitative data, outlines general experimental protocols for its isolation and evaluation, and presents a conceptual workflow for the investigation of such natural products.

Bioactive Properties of this compound

Current research primarily highlights the antiplasmodial (antimalarial) and antimicrobial activities of this compound.

Antiplasmodial Activity

This compound has been identified as a compound with antiplasmodial capabilities.[2][3] Studies on extracts from Erythrina species have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.[4] Specifically, a hexane (B92381) extract of the stem bark of an Erythrina species, containing this compound and lupeol, demonstrated moderate antiplasmodial activity.[5]

Antimicrobial Activity

In addition to its antiplasmodial effects, compounds from the Erythrina genus, including this compound, have been noted for their antimicrobial properties.[1] These compounds have shown activity against various pathogens, contributing to the traditional use of Erythrina species in treating infections.[4]

Quantitative Data

The following table summarizes the available quantitative data on the bioactivity of compounds from the Erythrina genus, including this compound. Due to the limited specific data on this compound, data for other relevant compounds from the same genus are included for context.

| Compound/Extract | Bioactivity | Assay/Model | Results | Reference |

| Hexane extract of Erythrina stem bark (containing this compound and lupeol) | Antiplasmodial | In vitro | Moderate activity | [5] |

| This compound | Antiplasmodial | Not specified | Identified as an antiplasmodial compound | [2][3] |

| 6,8-diprenylgenistein (from Erythrina senegalensis) | Anti-HIV | In vitro | EC₅₀: 0.5 µM | [4] |

| 3-O-methylcalopocarpin (from Erythrina glauca) | Anti-HIV | In vitro | EC₅₀: 0.2 µg/mL | [4] |

| Sandwicensin (from Erythrina glauca) | Anti-HIV | In vitro | EC₅₀: 2 µg/mL | [4] |

Experimental Protocols

Detailed experimental protocols for the anticancer investigation of this compound are not available. However, a general methodology for the isolation and bioactivity screening of such natural products can be described.

Isolation and Purification of this compound

-

Plant Material Collection and Preparation: The roots, stem bark, or other parts of a selected Erythrina species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or a hexane/ethyl acetate (B1210297) mixture, to obtain a crude extract.[6]

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on polarity.

-

Purification: Fractions showing promising activity in preliminary screens are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Bioactivity Assays

-